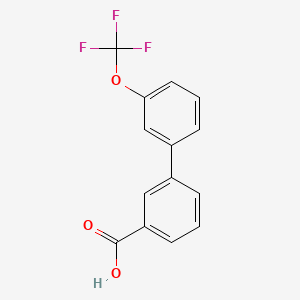

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNYSKXDNSOFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681365 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-30-6 | |

| Record name | 3′-(Trifluoromethoxy)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl core. This palladium-catalyzed cross-coupling reaction links a halogenated benzoic acid derivative with a trifluoromethoxy-substituted arylboronic acid.

Key Steps :

-

Catalyst Selection : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for their efficiency in forming carbon-carbon bonds.

-

Substrate Preparation :

-

Reaction Conditions : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used at 80–100°C for 12–24 hours, achieving yields exceeding 70%.

Representative Protocol :

A mixture of 3-bromobenzoic acid (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in DMF/H₂O (4:1) is stirred at 90°C for 18 hours. The crude product is purified via recrystallization (ethanol/water) to yield this compound.

Table 1 : Optimization of Suzuki-Miyaura Coupling Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 90 | 78 | 98 |

| PdCl₂(dppf) | THF/H₂O | 80 | 72 | 95 |

| Pd(OAc)₂/XPhos | Toluene | 100 | 65 | 92 |

FeCl₃-Catalyzed Homo Coupling

An alternative route involves iron-catalyzed homo coupling of 3-(trifluoromethoxy)phenylmagnesium bromide. This method avoids palladium and reduces costs while maintaining efficiency.

Procedure :

3-(Trifluoromethoxy)bromobenzene is treated with magnesium in THF to generate the Grignard reagent, which undergoes FeCl₃-catalyzed coupling (0.5 eq FeCl₃, 45°C, 20 hours). The biphenyl intermediate is subsequently carboxylated using CO₂ under high pressure (50 psi, 60°C, 12 hours).

Advantages :

Nickel-Catalyzed Coupling for Industrial Applications

Nickel catalysts offer a cost-effective alternative for large-scale production. A patented method employs (R'₃P)₂NiCl₂ complexes (R' = alkyl) to couple 4-halophthalic acid esters, followed by hydrolysis to the carboxylic acid.

Industrial Protocol :

-

Coupling : 3-Bromo-4-methoxybenzoic acid methyl ester reacts with 3-(trifluoromethoxy)phenylzinc bromide in DMF using (Et₃P)₂NiCl₂ (5 mol%) at 60°C for 6 hours.

-

Hydrolysis : The ester intermediate is hydrolyzed with NaOH (2M, 80°C, 4 hours) to yield the carboxylic acid.

Table 2 : Nickel vs. Palladium Catalysts

| Parameter | Nickel Catalyst | Palladium Catalyst |

|---|---|---|

| Cost ($/mol) | 120 | 450 |

| Reaction Time (h) | 6 | 18 |

| Scalability | High | Moderate |

Industrial Production and Optimization

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. Key advantages include:

Carboxylation Strategies

Post-coupling carboxylation is critical when the carboxylic acid group is absent in precursors. Two methods dominate:

-

CO₂ Insertion : Conducted under high pressure (50–100 psi) in DMF with Cs₂CO₃ as base.

-

Oxidative Carboxylation : MnO₂ oxidizes a methyl group to -COOH in acetic acid at 120°C.

Table 3 : Carboxylation Efficiency

| Method | Substrate | Yield (%) | Byproducts |

|---|---|---|---|

| CO₂ Insertion | Biphenyl methyl | 88 | <5% |

| Oxidative | Biphenyl ethyl | 76 | 12% |

Recent advances focus on solvent-free reactions and photocatalytic trifluoromethoxy group introduction. For example, visible light (425 nm) enables trifluoromethylation without catalysts, reducing waste .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physicochemical properties of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid with analogs:

Key Observations :

- Lipophilicity : The trifluoromethoxy group confers higher lipophilicity than methoxy (-OCH₃) or hydroxymethyl (-CH₂OH), making it favorable for membrane permeability in drug design .

- Acidity : The electron-withdrawing -OCF₃ group increases the carboxylic acid's acidity (lower pKa) compared to -OCH₃ or -CH₃ analogs .

- Metabolic Stability : Fluorinated groups like -OCF₃ resist oxidative degradation better than -OCH₃ or -CH₂OH, extending half-life in biological systems .

Biological Activity

3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with a carboxylic acid functional group. Its chemical formula is . The trifluoromethoxy group is known to enhance the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis (programmed cell death) in several cancer cell lines. The trifluoromethoxy group may enhance binding affinity to specific molecular targets involved in cancer progression, such as enzymes or receptors that regulate cell proliferation and survival .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets . Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced tumor growth or enhanced antimicrobial effects.

- Receptor Modulation : It has been suggested that this compound can modulate beta-3-adrenoceptors, which play a role in metabolic regulation and may have implications for treating metabolic disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of biphenyl-3-carboxylic acids, including the trifluoromethoxy variant. Results showed that this compound had superior efficacy against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated counterparts.

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests potential as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

The unique structural features of this compound contribute to its distinct biological profile compared to similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 1-Bromo-3-(trifluoromethoxy)benzene | Moderate antimicrobial | Bromine substitution |

| 3-(Trifluoromethoxy)benzoic acid | Lower anticancer activity | No biphenyl structure |

| 6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid | Anti-inflammatory properties | Methyl substitution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, and what challenges arise during purification?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-(trifluoromethoxy)phenylboronic acid) and a halogenated benzoic acid precursor. Post-coupling hydrolysis of ester intermediates (e.g., methyl 3-bromobenzoate) is critical to yield the carboxylic acid . Challenges include removing residual palladium catalysts and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purification typically requires column chromatography followed by recrystallization in polar aprotic solvents like ethyl acetate/hexane mixtures .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons in the biphenyl system (δ 7.3–8.1 ppm, multiplet patterns) and the trifluoromethoxy group (no direct proton signal).

- 13C NMR : The carboxylic acid carbon appears at δ ~170 ppm, while the trifluoromethoxy group (CF3O) shows a distinct quartet (~120–125 ppm, J ≈ 320 Hz due to C-F coupling) .

- 19F NMR : A singlet at δ −58 to −60 ppm confirms the trifluoromethoxy substituent .

Q. What analytical techniques are essential for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Complementary methods include:

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 295.05 for C14H8F3O3).

- Melting Point Analysis : A sharp melting point (e.g., 164–169°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How do substituent modifications on the biphenyl core (e.g., electron-withdrawing vs. donating groups) influence the compound's reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF3, -NO2) enhance metabolic stability but may reduce solubility. For example, trifluoromethoxy groups improve resistance to oxidative degradation compared to methoxy analogs .

- Electron-donating groups (e.g., -OCH3) increase solubility but may accelerate hepatic metabolism. Structure-activity relationship (SAR) studies should include comparative assays (e.g., logP measurements, microsomal stability tests) to balance bioavailability and potency .

Q. What strategies can mitigate conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer : Discrepancies often arise from polymorphism or residual solvent traces. To resolve:

- Conduct solubility screening in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, acetonitrile) using dynamic light scattering (DLS) to detect aggregates.

- Perform thermal gravimetric analysis (TGA) to quantify solvent residues affecting solubility .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., mGluR2, as seen in structurally related biphenylcarboxylic acids) .

- Quantum Mechanical Calculations : Assess electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the trifluoromethoxy group .

Q. What experimental protocols are recommended to evaluate the compound's stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and analyze photodegradation products using LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Variations may stem from assay conditions (e.g., cell line viability, incubation time). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.